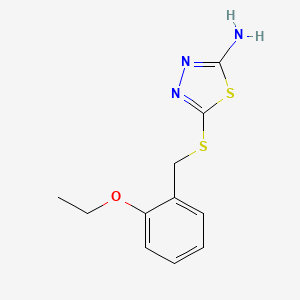

5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine

Description

5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether group at the 5-position and an amine group at the 2-position. The thioether moiety is derived from 2-ethoxybenzyl, introducing both aromatic and ether functionalities.

Properties

Molecular Formula |

C11H13N3OS2 |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

5-[(2-ethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H13N3OS2/c1-2-15-9-6-4-3-5-8(9)7-16-11-14-13-10(12)17-11/h3-6H,2,7H2,1H3,(H2,12,13) |

InChI Key |

AODIUSUKARLPDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CSC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Functionalized Carboxylic Acids

Mechanism and Reaction Design

The most direct route involves cyclocondensation of thiosemicarbazide with a carboxylic acid bearing the (2-ethoxybenzyl)thio group. This method, validated for analogous 5-substituted thiadiazoles, proceeds via a three-step mechanism:

- Salt Formation : Thiosemicarbazide reacts with the carboxylic acid to form an acylthiosemicarbazide intermediate.

- Cyclodehydration : Acidic or dehydrating agents (e.g., phosphorus pentachloride, polyphosphate ester) facilitate intramolecular cyclization, yielding the thiadiazole ring.

- Substituent Incorporation : The (2-ethoxybenzyl)thio group is introduced via the carboxylic acid’s structure.

Example Protocol:

Synthesis of (2-Ethoxybenzylthio)acetic Acid :

Cyclocondensation :

- Mix (2-ethoxybenzylthio)acetic acid (1.0 equiv), thiosemicarbazide (1.2 equiv), and polyphosphate ester (PPE, 20 wt%) in chloroform.

- Reflux at 85°C for 10 hours.

- Neutralize with NaHCO$$_3$$, isolate via filtration, and recrystallize from ethanol.

- Yield: 70–78% (based on similar PPE-mediated syntheses).

Post-Cyclization Substitution at Position 5

Synthesis of 5-Chloro-1,3,4-Thiadiazol-2-Amine

This two-step approach first constructs the thiadiazole core, followed by nucleophilic substitution at position 5:

Step 1: Cyclization with Chloroacetic Acid

- React thiosemicarbazide (1.0 equiv) with chloroacetic acid (1.1 equiv) in a H$$2$$SO$$4$$/polyphosphoric acid (PPA) mixture (3:7 w/w) at 100–105°C for 3 hours.

- Yield: 90–93%.

Step 2: Thioether Formation

One-Pot Synthesis Using Pre-Functionalized Intermediates

Leveraging Suzuki-Miyaura Coupling

A advanced strategy employs cross-coupling to introduce the 2-ethoxybenzyl group post-cyclization:

Comparative Analysis of Methods

Optimization Insights

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The ethoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Agriculture: It has potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests or weeds.

Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the disruption of normal cellular functions.

Comparison with Similar Compounds

Structural Features

The 1,3,4-thiadiazole scaffold is a common feature among analogs, with variations primarily in the substituents at the 5-position. Key structural differences and their implications include:

Key Observations :

Key Observations :

Key Observations :

- Anticancer Activity : Aryl-substituted derivatives (e.g., 4-chlorophenyl in ) show broad-spectrum cytotoxicity, likely due to DNA interaction or enzyme inhibition.

- Target Specificity : SU 3327’s JNK inhibition highlights the role of electron-withdrawing groups in kinase targeting .

- Structural Flexibility : The thiadiazole core accommodates diverse substituents, enabling tailored bioactivity (e.g., anticonvulsant vs. anticancer) .

Q & A

Q. What are the foundational synthetic routes for 5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and substituted benzyl halides. Key steps include:

- Thiol precursor synthesis : Reacting thiosemicarbazide with CS₂ under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol .

- Substitution reaction : Reacting the thiol with 2-ethoxybenzyl halide in a polar solvent (e.g., DMF) under reflux. Ultrasound irradiation (40 kHz, 50°C) can enhance reaction efficiency by reducing time (from 6 hours to 1.5 hours) and improving yields (from ~70% to >90%) .

- Purification : Adjusting pH to precipitate the product, followed by recrystallization using DMSO/water (2:1) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- Spectroscopy : IR confirms S-H and N-H stretches (2500–3300 cm⁻¹). H NMR identifies ethoxybenzyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), while C NMR verifies thiadiazole carbons (C2 at ~165 ppm) .

- X-ray crystallography : Single-crystal studies reveal dihedral angles between the thiadiazole and benzyl groups (e.g., 21.5° in related compounds), aiding in understanding molecular planarity and packing via N–H⋯N hydrogen bonds .

Q. What in vitro models are used to assess biological activity?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antitumor evaluation : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Derivatives with electron-withdrawing substituents often show enhanced activity .

Advanced Research Questions

Q. How does ultrasound irradiation enhance synthesis efficiency compared to conventional methods?

Ultrasound (20–40 kHz) induces cavitation, generating localized high temperatures (~5000 K) and pressures (~1000 atm), which accelerate reaction kinetics. For example:

- Yield improvement : Ultrasound increases yields by 20–30% in thiadiazole synthesis by promoting faster intermediate formation .

- Mechanistic insight : Sonication reduces activation energy by pre-organizing reactants, as shown by DFT calculations .

Q. What computational strategies predict reactivity and target interactions?

- DFT studies : Optimize geometry at B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMO). Lower HOMO-LUMO gaps correlate with higher reactivity .

- Molecular docking : Simulate binding to biological targets (e.g., E. coli DNA gyrase) using AutoDock Vina. Hydrophobic interactions with the benzyl group and hydrogen bonds to thiadiazole-NH₂ are critical .

Q. How do dihedral angles between substituents and the thiadiazole core influence bioactivity?

- Planarity vs. activity : Smaller dihedral angles (e.g., 18.2° in pyridyl derivatives) enhance π-π stacking with DNA/enzyme active sites, improving antimicrobial potency .

- Crystal packing : Hydrogen-bonded chains (N–H⋯N) stabilize the solid-state structure, which can correlate with solubility and bioavailability .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data?

- Multivariate analysis : Use PCA or PLS regression to deconvolute electronic (Hammett σ) and steric (Taft Eₛ) effects of substituents .

- Case study : A nitro group at the benzyl position may increase antitumor activity but reduce solubility, requiring a balance between lipophilicity (logP) and polar surface area .

Q. What advanced purification techniques ensure high-purity yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.